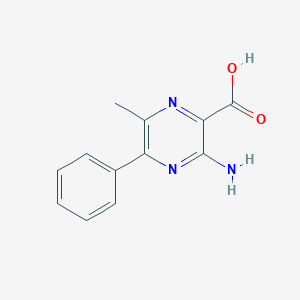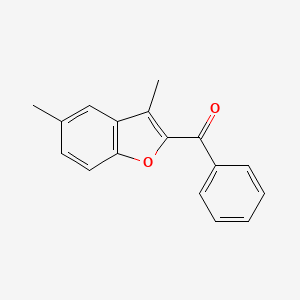
(3,5-Dimethylbenzofuran-2-yl)-phenyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylbenzofuran-2-yl)-phenyl-methanone: is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylbenzofuran-2-yl)-phenyl-methanone typically involves the following steps:
Furan Synthesis: The furan ring is constructed using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Benzoylation: The furan ring is then benzoylated using benzoyl chloride in the presence of a base like pyridine.
Dimethylation: Finally, the compound undergoes dimethylation using reagents like iodomethane and a strong base such as potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of solid-phase synthesis techniques can also be employed to streamline the production process.
Chemical Reactions Analysis
(3,5-Dimethylbenzofuran-2-yl)-phenyl-methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromyl chloride to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, facilitated by strong nucleophiles and appropriate leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Strong nucleophiles like sodium hydride, and leaving groups such as halides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzofurans.
Scientific Research Applications
(3,5-Dimethylbenzofuran-2-yl)-phenyl-methanone: has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its antimicrobial properties, showing potential as a scaffold for developing new antibiotics.
Medicine: Research has explored its use in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3,5-Dimethylbenzofuran-2-yl)-phenyl-methanone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
(3,5-Dimethylbenzofuran-2-yl)-phenyl-methanone: is compared with other similar compounds such as:
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.
Phenylmethanone derivatives: These compounds have similar phenylmethanone structures but vary in their fused rings and substituents.
Uniqueness: The presence of the dimethyl groups on the benzofuran ring and the specific arrangement of the phenylmethanone group contribute to its unique chemical and biological properties.
List of Similar Compounds
3-Methylbenzofuran-2-yl)-phenyl-methanone
5-(tert-Butyl)-3-methyl-2-benzoylbenzofuran
3-(Methyl-d2)-2-benzoylbenzofuran
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
Molecular Formula |
C17H14O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(3,5-dimethyl-1-benzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C17H14O2/c1-11-8-9-15-14(10-11)12(2)17(19-15)16(18)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
HJXGOOPWUUVBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



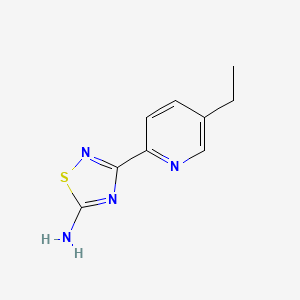
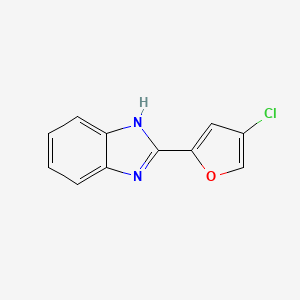
![4-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxane](/img/structure/B15357836.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol](/img/structure/B15357840.png)
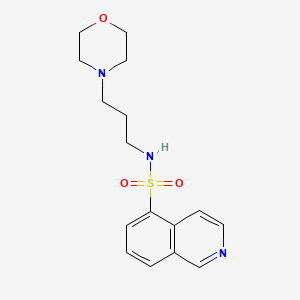
![N-[1-(3,4-dichlorophenyl)propyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15357844.png)
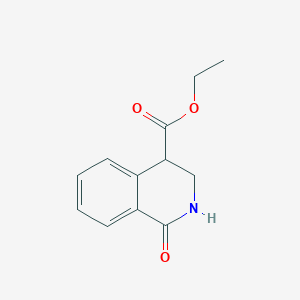
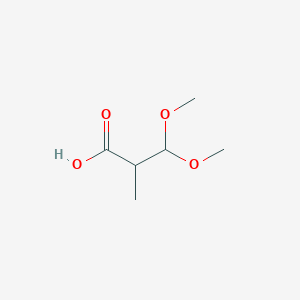
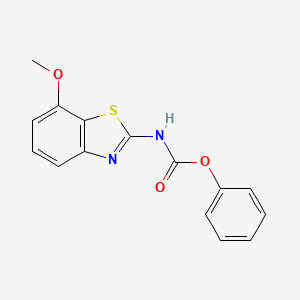
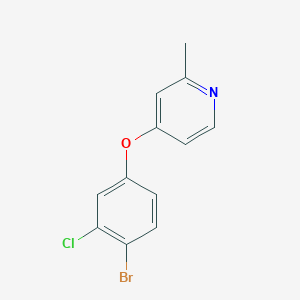
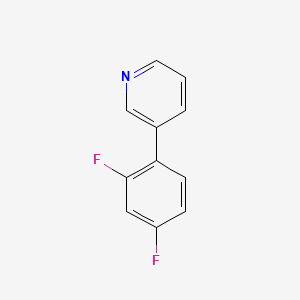
![Methyl 2-methylsulfonyl-7-(1-oxidopyridin-1-ium-2-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357881.png)
